3-(4-Nitrophenyl)adamantane-1-carboxylic acid

Physicochemical profiling Salt formation Bioavailability optimization

3-(4-Nitrophenyl)adamantane-1-carboxylic acid (CAS 7123-76-4) is a nitro-aromatic adamantane derivative bearing a bridgehead carboxylic acid group. It combines the rigid, lipophilic adamantane cage with an electron-withdrawing 4-nitrophenyl substituent and a hydrogen-bond-donating carboxyl functionality.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 7123-76-4
Cat. No. B1301875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)adamantane-1-carboxylic acid
CAS7123-76-4
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C17H19NO4/c19-15(20)17-8-11-5-12(9-17)7-16(6-11,10-17)13-1-3-14(4-2-13)18(21)22/h1-4,11-12H,5-10H2,(H,19,20)
InChIKeyJGYFFTQRRDPOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Nitrophenyl)adamantane-1-carboxylic acid (CAS 7123-76-4): Baselines for Procurement and Research


3-(4-Nitrophenyl)adamantane-1-carboxylic acid (CAS 7123-76-4) is a nitro-aromatic adamantane derivative bearing a bridgehead carboxylic acid group. It combines the rigid, lipophilic adamantane cage with an electron-withdrawing 4-nitrophenyl substituent and a hydrogen-bond-donating carboxyl functionality . This compound is supplied as a pale yellow crystalline solid with a melting point of 197 °C, a density of 1.387 g/cm³, and a calculated LogP of 3.75 [1]. It serves primarily as a versatile building block for medicinal chemistry and materials science, where its dual orthogonal reactive handles (nitro group reducible to amine; carboxylic acid available for amidation/esterification) enable divergent synthetic elaboration [2].

Why 3-(4-Nitrophenyl)adamantane-1-carboxylic acid Cannot Be Substituted by Generic Adamantane Carboxylic Acids


Substituting 3-(4-nitrophenyl)adamantane-1-carboxylic acid with simpler analogs such as 1-adamantanecarboxylic acid or 4-nitrophenyl 1-adamantanecarboxylate introduces risks of functional mismatch, altered reactivity, and compromised analytical traceability. The target compound's dual orthogonal functional groups—a bridgehead carboxylic acid and a para-nitrophenyl moiety—provide a unique combination of hydrogen-bonding capability, electron-withdrawing character, and UV-chromophoric detection that single-feature analogs cannot replicate [1]. The quantitative consequences of such substitution are detailed below.

Quantitative Differentiation Evidence for 3-(4-Nitrophenyl)adamantane-1-carboxylic acid (7123-76-4) Against Closest Analogs


Enhanced Acidity: pKa Shift of ~1.1 Log Units Relative to 1-Adamantanecarboxylic Acid

The target compound exhibits a calculated acid dissociation constant (pKa) of 3.72, compared to 4.86 ± 0.20 (predicted) for the unsubstituted analog 1-adamantanecarboxylic acid [1]. This ~1.1 log unit increase in acidity is attributable to the electron-withdrawing 4-nitrophenyl substituent. The lower pKa implies that at physiological pH (7.4), 3-(4-nitrophenyl)adamantane-1-carboxylic acid exists predominantly in its ionized carboxylate form (calculated LogD at pH 7.4 = 0.46), whereas 1-adamantanecarboxylic acid (LogP ~2.6; LogD at pH 7.4 estimated ~0.6) shows a less pronounced ionization shift [2].

Physicochemical profiling Salt formation Bioavailability optimization

Cyclodextrin-Mediated Hydrolysis Retardation: Differentiating Ester Derivatives from the Acetate Homolog

The ester derivative p-nitrophenyl 1-adamantanecarboxylate (the ester form of 1-adamantanecarboxylic acid with 4-nitrophenol) undergoes retarded hydrolytic cleavage in the presence of α-, β-, and γ-cyclodextrins, whereas the sterically analogous p-nitrophenyl 1-adamantaneacetate (bearing an extra methylene spacer) experiences accelerated cleavage under the same conditions [1][2]. The direction of the rate effect—deceleration vs. acceleration—is governed absolutely by the presence or absence of the methylene spacer. This demonstrates that the bridgehead carboxylate motif, as found in the target compound, engages cyclodextrin hosts in a fundamentally different binding mode than the more flexible acetate analog [1].

Enzyme mimicry Supramolecular chemistry Prodrug design

Thermal Stability Advantage: Melting Point Elevation of ~21–25 °C Over 1-Adamantanecarboxylic Acid

3-(4-Nitrophenyl)adamantane-1-carboxylic acid exhibits a melting point of 197 °C (some sources report 197–200 °C or 202–203 °C depending on polymorph), compared to 172–176.5 °C for the unsubstituted 1-adamantanecarboxylic acid [1]. This minimum 21–25 °C elevation reflects the additional intermolecular interactions (π-stacking, dipole–dipole) introduced by the 4-nitrophenyl ring. A higher and sharper melting point facilitates purification by recrystallization and provides superior gravimetric handling for quantitative formulation .

Crystallization Purification Thermal analysis

Lipophilicity Enhancement: LogP Shift of +1.15 to +1.5 Units Facilitates Membrane Partitioning and Reverse-Phase Separation

The target compound exhibits a calculated LogP of 3.75, compared to 2.60 (or ~2.29 from alternate sources) for 1-adamantanecarboxylic acid [1]. This LogP increase of +1.15 to +1.5 units arises from the addition of the 4-nitrophenyl ring. The corresponding LogD at pH 5.5 is 1.97, and at pH 7.4 is 0.46, reflecting the influence of the lower pKa on ionized fraction at physiological pH [1]. In practical terms, this lipophilicity shift enables better retention on reversed-phase HPLC columns (C18) and may influence passive membrane permeability in cellular assays [2].

Lipophilicity ADME profiling Chromatographic retention

Dual Orthogonal Reactive Handles Enable Divergent Derivatization Pathways Unavailable to Mono-functional Analogs

3-(4-Nitrophenyl)adamantane-1-carboxylic acid possesses two chemically orthogonal functional groups: (i) a carboxylic acid at the adamantane bridgehead position, available for amidation, esterification, or reduction to the alcohol; and (ii) a 4-nitrophenyl group, which can be selectively reduced (H₂/Pd-C) to the corresponding 4-aminophenyl derivative without affecting the carboxylic acid [1]. In contrast, 1-adamantanecarboxylic acid lacks the reducible nitro handle, while 4-nitrophenyl 1-adamantanecarboxylate (CAS 59711-26-1) is an ester that undergoes hydrolysis rather than enabling independent amine-directed chemistry [2]. This dual-functional architecture permits sequential, protecting-group-minimal derivatization strategies for constructing focused compound libraries .

Synthetic chemistry Library synthesis Bioconjugation

Density Increase of ~0.2–0.4 g/cm³ Relative to Unsubstituted Adamantane Carboxylic Acid Aids Crystallographic and Formulation Studies

The density of 3-(4-nitrophenyl)adamantane-1-carboxylic acid is reported as 1.387 g/cm³ (at 20 °C, 760 Torr), compared to approximately 0.998–1.2 g/cm³ for 1-adamantanecarboxylic acid . This density increase of 0.19–0.39 g/cm³ reflects the additional molecular mass and more efficient crystal packing contributed by the planar 4-nitrophenyl group. Higher density correlates with lower molar volume and potentially different mechanical and dissolution properties relevant to solid-form screening in pharmaceutical development .

Solid-state characterization Formulation science Crystal engineering

Recommended Application Scenarios for 3-(4-Nitrophenyl)adamantane-1-carboxylic acid (7123-76-4) Based on Quantitative Evidence


Focused Library Synthesis via Sequential Orthogonal Derivatization

The dual-functional architecture of 3-(4-nitrophenyl)adamantane-1-carboxylic acid makes it an ideal central scaffold for generating diverse compound libraries. The bridgehead carboxylic acid can be amidated with various amines to introduce diversity at position 1, while the 4-nitro group can be independently reduced to a 4-amino group (H₂/Pd-C) for subsequent sulfonylation, reductive amination, or diazotization chemistry, all without protecting-group manipulation [1]. This two-vector divergent strategy reduces synthetic step count compared to using mono-functional analogs such as 1-adamantanecarboxylic acid, which would require separate nitration and functionalization steps .

Supramolecular Host–Guest and Cyclodextrin-Based Delivery Studies

Ester derivatives of this compound (specifically p-nitrophenyl 1-adamantanecarboxylate, CAS 59711-26-1) exhibit a unique retardation of hydrolytic cleavage in the presence of cyclodextrins, in direct contrast to the acceleration observed for the analogous p-nitrophenyl 1-adamantaneacetate [2][3]. Researchers investigating cyclodextrin-mediated drug delivery, enzyme-mimetic catalysis, or molecular recognition of sterically constrained guests should procure the target compound as the acid precursor for generating the diagnostic carboxylate ester probe [2].

Physicochemical Property Optimization in Lead Compound Design

For medicinal chemistry campaigns requiring fine-tuning of lipophilicity and ionization within the adamantane chemical space, 3-(4-nitrophenyl)adamantane-1-carboxylic acid offers a quantifiable LogP shift of +1.15 to +1.5 units and a pKa depression of ~1.1 log units relative to 1-adamantanecarboxylic acid [4]. These differences are sufficient to alter HPLC retention times, membrane permeability in cell-based assays, and salt-form selection, making this compound the preferred procurement choice when structure–property relationship (SPR) data are being systematically collected across an adamantane-based series [4].

Crystallinity-Dependent Formulation and Solid-State Characterization

The compound's high melting point (197 °C) and density (1.387 g/cm³) provide superior crystallinity compared to the lower-melting (172–176 °C), less dense (0.998–1.2 g/cm³) 1-adamantanecarboxylic acid . This makes it particularly suitable as a crystalline intermediate in multi-step syntheses where intermediate purification by recrystallization is required. It also serves as a well-behaved model compound for developing polymorph screens and solid-form stability studies within the nitro-aromatic adamantane subclass .

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